

7-Chloroisoquinolin-1-ol structure and functional groups

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloroisoquinolin-1-ol

Cat. No.: B1589341

[Get Quote](#)

An In-Depth Technical Guide to **7-Chloroisoquinolin-1-ol**: Structure, Tautomerism, and Functional Group Analysis

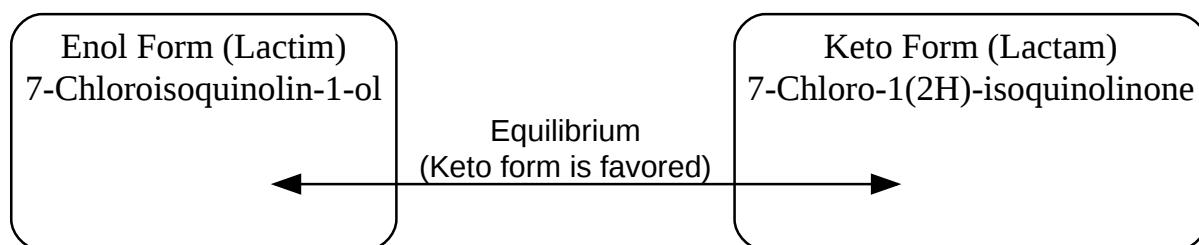
Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the isoquinoline core, a bicyclic aromatic system of a fused benzene and pyridine ring, is of paramount importance.^[1] This guide focuses on a key derivative, **7-Chloroisoquinolin-1-ol** (CAS No: 24188-74-7), a compound that serves as a critical intermediate in the synthesis of complex, high-value molecules.^[2] Its utility is exemplified by its role in the preparation of Asunaprevir (BMS-650032), an NS3 protease inhibitor developed for the treatment of Hepatitis C, underscoring its relevance to drug development professionals.^[2]

A defining characteristic of this molecule is its existence in a state of tautomeric equilibrium. It predominantly exists not as the aromatic alcohol (enol form) but as its more stable keto isomer, 7-chloro-1,2-dihydroisoquinolin-1-one (also known as 7-chloro-1(2H)-isoquinolinone).^{[2][3]} This phenomenon, known as keto-enol tautomerism, is fundamental to its structure and reactivity.^[4] Understanding this equilibrium and the distinct functional groups of the dominant tautomer is crucial for predicting its chemical behavior and harnessing its synthetic potential. This guide provides an in-depth analysis of its structure, functional groups, and the experimental logic behind its characterization.

Part 1: Molecular Structure and Tautomeric Equilibrium

The molecular identity of **7-Chloroisoquinolin-1-ol** is defined by the formula C_9H_6ClNO and a molecular weight of approximately 179.60 g/mol .^{[2][3]} However, a simple representation of the "-ol" form is chemically incomplete. The molecule is best understood as an equilibrium between two tautomeric forms: the enol (lactim) and the keto (lactam).



[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium, heavily favoring the more stable keto (lactam) form.

For heterocyclic systems like quinolines and isoquinolines, the equilibrium overwhelmingly favors the keto (lactam) form due to the thermodynamic stability of the cyclic amide group and its capacity for robust intermolecular hydrogen bonding in the solid state.^[4] Therefore, for all practical purposes in synthesis and reaction planning, the compound should be treated as 7-chloro-1(2H)-isoquinolinone.

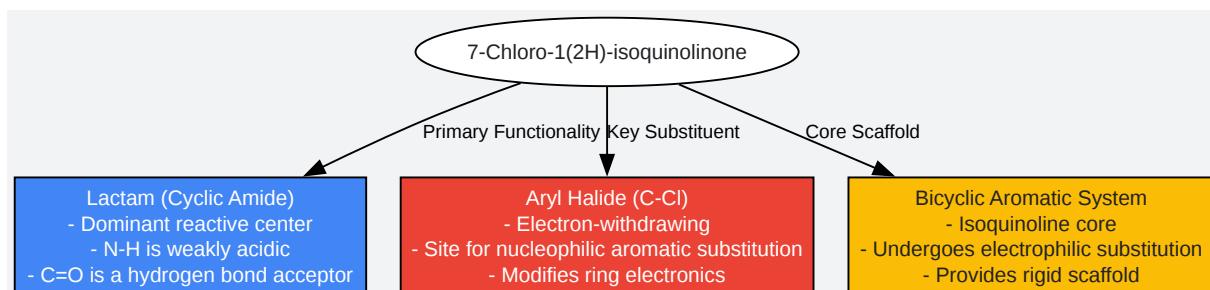
Physicochemical Properties

The properties of the compound are reflective of the dominant lactam structure, which influences its melting point, solubility, and acidity.

Property	Value	Source
Molecular Formula	C ₉ H ₆ CINO	PubChem[3]
Molecular Weight	179.6 g/mol	ChemicalBook[2]
Melting Point	245-247 °C	ChemicalBook[2]
Boiling Point (Predicted)	414.9 ± 45.0 °C	ChemicalBook[2]
pKa (Predicted)	11.99 ± 0.20	ChemicalBook[2]
Appearance	Off-white to light yellow solid	ChemicalBook[2]

Part 2: A Deep Dive into Functional Groups

The reactivity and synthetic utility of **7-Chloroisoquinolin-1-ol** are dictated by the functional groups present in its dominant keto tautomer. A thorough understanding of these groups is essential for designing synthetic transformations.



[Click to download full resolution via product page](#)

Caption: Key functional groups and their roles in 7-Chloro-1(2H)-isoquinolinone.

- **Lactam (Cyclic Amide):** This is the most significant functional group. Unlike a linear amide, its structure is constrained within a ring. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or other substitutions. The carbonyl (C=O) group is polar and acts as a hydrogen bond acceptor, significantly influencing the compound's melting point and solubility.

- **Aryl Halide:** The chlorine atom at the 7-position is attached to an sp^2 -hybridized carbon of the benzene ring. It is an electron-withdrawing group via induction, influencing the electron density of the aromatic system. While typically less reactive than alkyl halides, this C-Cl bond can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions under specific conditions.^[6]
- **Bicyclic Aromatic System:** The fused benzene and pyridine-like rings form a rigid, planar isoquinoline scaffold.^[6] This system is susceptible to electrophilic aromatic substitution, although the positions of attack are directed by the existing chloro and lactam functionalities. The scaffold's planarity allows for potential π - π stacking interactions, a key consideration in drug-receptor binding.

Part 3: Spectroscopic Validation and Protocol Logic

The structural identity and predominance of the keto tautomer are confirmed through a combination of spectroscopic techniques. This multi-faceted approach forms a self-validating system, a cornerstone of trustworthy chemical analysis.

Summary of Spectroscopic Data

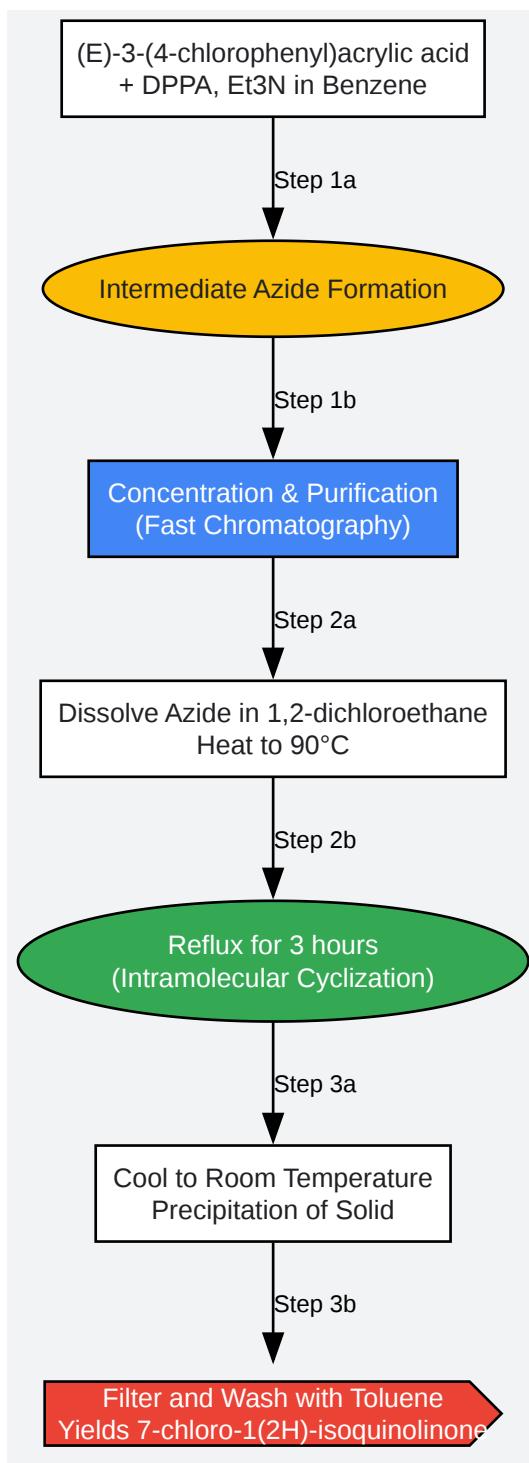
Technique	Observation	Interpretation	Source
¹ H NMR (400 MHz, CD ₃ OD)	δ (ppm): 6.66 (d), 7.18 (d), 7.66 (s), 7.67 (d), 8.24 (d)	Signals correspond to the distinct protons on the bicyclic aromatic core of the lactam structure.	ChemicalBook[2]
¹³ C NMR (101 MHz, DMSO-D ₆)	δ (ppm): 104.05, 125.62, 127.21, 128.54, 129.52, 130.77, 132.43, 136.55, 160.72	The downfield signal at 160.72 ppm is characteristic of a carbonyl carbon (C=O) in a lactam, confirming the keto form.	ChemicalBook[2]
LC/MS	m/z (M+H) ⁺ : 180	The mass-to-charge ratio corresponds to the protonated molecular weight of C ₉ H ₆ CINO.	ChemicalBook[2]
IR Spectroscopy	Strong absorption ~1650-1680 cm ⁻¹	A peak in this region would be definitive for the C=O stretch of the lactam.	(Predicted)

Causality in Experimental Choice: The choice of ¹³C NMR is particularly powerful for resolving the tautomeric question. An enol form would show a signal for a hydroxyl-bearing aromatic carbon (C-OH) around 150-155 ppm. The observed signal at 160.72 ppm is unequivocally in the carbonyl region, providing definitive evidence for the lactam structure as the sole observable tautomer in solution.[2]

Part 4: Synthesis Protocol and Mechanistic Insight

The preparation of 7-chloro-1(2H)-isoquinolinone provides a practical example of its synthesis, showcasing a field-proven methodology relevant to researchers.

Workflow for the Synthesis of 7-Chloro-1(2H)-isoquinolinone



[Click to download full resolution via product page](#)

Caption: Synthetic workflow from acrylic acid to the target lactam.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[\[2\]](#)

Step 1: Intermediate Azide Formation

- To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (Et_3N , 20.2 g, 0.2 mol) in benzene (100 mL), add diphenyl phosphate azide (DPPA, 27.5 g, 0.1 mol) dropwise.
- Stir the reaction mixture at room temperature for 2 hours.
- Concentrate the solution under reduced pressure.
- Purify the residue using fast chromatography (e.g., Biotage system) with a mobile phase of 20/80 ethyl acetate/hexane to yield the intermediate azide as a solid.
 - Expert Insight: The use of DPPA facilitates a Curtius-type rearrangement. Triethylamine acts as a base to form the carboxylate salt, which then reacts with DPPA.

Step 2: Intramolecular Cyclization

- Dissolve the intermediate azide (from Step 1) in 100 mL of 1,2-dichloroethane.
- Slowly heat the resulting mixture to 90 °C over a period of 30 minutes.
- Increase the temperature to reflux and maintain for 3 hours.
 - Expert Insight: Heating the azide intermediate in a high-boiling solvent promotes the loss of N_2 and an intramolecular electrophilic attack on the aromatic ring to form the desired heterocyclic system.

Step 3: Product Isolation

- Cool the reaction mixture to room temperature. A solid precipitate should form.
- Collect the solid by filtration.
- Wash the collected solid with toluene to remove residual solvent and impurities.

- Dry the solid to obtain 7-chloroisoquinolin-1(2H)-one.

Conclusion

7-Chloroisoquinolin-1-ol is a misleading name for a molecule that exists almost exclusively as its keto tautomer, 7-chloro-1(2H)-isoquinolinone. Its chemical identity is defined by a stable lactam ring, an aryl chloride substituent, and a rigid isoquinoline scaffold. These functional groups provide distinct handles for synthetic manipulation, making it a valuable precursor in multi-step syntheses, particularly in the development of antiviral agents like Asunaprevir.^[2] For researchers and drug development professionals, a precise understanding of its dominant tautomeric form and the reactivity of its functional groups is not merely academic—it is a prerequisite for its successful application in the synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoquinoline [webbook.nist.gov]
- 2. 7-CHLORO-1-HYDROXYISOQUINOLINE | 24188-74-7 [chemicalbook.com]
- 3. 7-chloro-2H-isoquinolin-1-one | C9H6ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- To cite this document: BenchChem. [7-Chloroisoquinolin-1-ol structure and functional groups]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589341#7-chloroisoquinolin-1-ol-structure-and-functional-groups>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com